5-Bromo-1-(phenylmethyl)-1H-indazole
Overview
Description
5-Bromo-1-(phenylmethyl)-1H-indazole is a brominated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylmethyl)-1H-indazole typically involves the bromination of 1-(phenylmethyl)-1H-indazole. One common method is the electrophilic bromination using bromine (Br2) in a solvent such as dichloromethane or acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to enhance the efficiency and yield of the bromination process. Additionally, the use of safer and more environmentally friendly brominating agents, such as N-bromosuccinimide (NBS), can be considered for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylmethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(phenylmethyl)-1H-indazole-5-amine, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Bromo-1-(phenylmethyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylmethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: A simpler brominated indazole derivative with similar reactivity but different applications.
1-(Phenylmethyl)-1H-indazole: The non-brominated parent compound with different chemical properties and reactivity.
5-Chloro-1-(phenylmethyl)-1H-indazole: A chlorinated analogue with potentially different biological activity and reactivity.
Uniqueness
5-Bromo-1-(phenylmethyl)-1H-indazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-5-bromoindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCZZNCIPVXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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